molecular formula C12H12BNO3 B595779 2-(Benzyloxy)pyridine-4-boronic acid CAS No. 1256355-62-0

2-(Benzyloxy)pyridine-4-boronic acid

Cat. No.: B595779
CAS No.: 1256355-62-0
M. Wt: 229.042
InChI Key: RBEGAHHNAGUVBM-UHFFFAOYSA-N
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Description

2-(Benzyloxy)pyridine-4-boronic acid: is an organoboron compound with the molecular formula C12H12BNO3. It is a derivative of pyridine, where the boronic acid group is attached to the 4-position of the pyridine ring, and a benzyloxy group is attached to the 2-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of 2-(Benzyloxy)pyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound participates in the SM cross-coupling reaction through two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathway of the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process .

Pharmacokinetics

It is known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties likely contribute to its bioavailability in the SM cross-coupling reaction .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of this compound is influenced by the reaction conditions of the SM cross-coupling process . The compound has been tailored for application under specific SM coupling conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)pyridine-4-boronic acid typically involves the following steps:

    Formation of the Benzyloxy Group: The starting material, 2-hydroxypyridine, is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 2-(benzyloxy)pyridine.

    Borylation: The 2-(benzyloxy)pyridine is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic acid group at the 4-position of the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)pyridine-4-boronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and tolerant of various functional groups.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Potassium carbonate, potassium acetate, and sodium hydroxide are frequently used.

    Oxidizing Agents: Hydrogen peroxide and sodium perborate for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Pyridines: Formed through nucleophilic substitution of the benzyloxy group.

Scientific Research Applications

2-(Benzyloxy)pyridine-4-boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Comparison with Similar Compounds

2-(Benzyloxy)pyridine-4-boronic acid can be compared with other boronic acids and esters:

    3-Pyridinylboronic Acid: Similar in structure but with the boronic acid group at the 3-position. It is also used in Suzuki-Miyaura cross-coupling.

    Phenylboronic Acid: Lacks the pyridine ring but is widely used in organic synthesis.

    4-Pyridinylboronic Acid: Similar to this compound but without the benzyloxy group.

The uniqueness of this compound lies in its combination of the benzyloxy and boronic acid groups, which provides unique reactivity and versatility in organic synthesis.

Properties

IUPAC Name

(2-phenylmethoxypyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO3/c15-13(16)11-6-7-14-12(8-11)17-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEGAHHNAGUVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678213
Record name [2-(Benzyloxy)pyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-62-0
Record name [2-(Benzyloxy)pyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Benzyloxy)pyridine-4-boronic acid
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